Allyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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Overview
Description
Allyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines. This compound is characterized by its unique structure, which includes an allyl group, a methoxyphenyl group, and a dimethylpyrazolo[5,1-c][1,2,4]triazine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of Allyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[5,1-c][1,2,4]triazine core, followed by the introduction of the allyl and methoxyphenyl groups. Common reagents used in these reactions include allyl bromide, methoxybenzene, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Allyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule. Common reagents include sodium hydroxide and alkyl halides.
Addition: The allyl group in the compound can participate in addition reactions with electrophiles, forming new carbon-carbon bonds
Scientific Research Applications
Allyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Allyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
Similar compounds to Allyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate include other pyrazolo[5,1-c][1,2,4]triazine derivatives, such as:
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds share a similar triazine core but differ in their substituents, leading to different chemical and biological properties.
1,2,4-Triazine Derivatives: These compounds have a similar triazine ring structure and are studied for their pharmacological activities, including anticancer and antimicrobial properties.
Triazole-Pyrimidine Hybrids: These compounds combine triazole and pyrimidine rings and are explored for their neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H18N4O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
prop-2-enyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C18H18N4O3/c1-5-10-25-18(23)16-12(3)22-17(20-19-16)15(11(2)21-22)13-8-6-7-9-14(13)24-4/h5-9H,1,10H2,2-4H3 |
InChI Key |
HLURHNGNUWHPOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3OC)C(=O)OCC=C |
Origin of Product |
United States |
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